

Ro 64-6198: A Selective NOP Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro 64-6198

Cat. No.: B1680701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198, chemically known as [(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one], is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL-1) receptor.^{[1][2]} This technical guide provides a comprehensive overview of **Ro 64-6198**, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinity and functional potency of **Ro 64-6198** at the human NOP receptor and its selectivity over classical opioid receptors (mu, kappa, and delta).

Table 1: Receptor Binding Affinity of **Ro 64-6198**

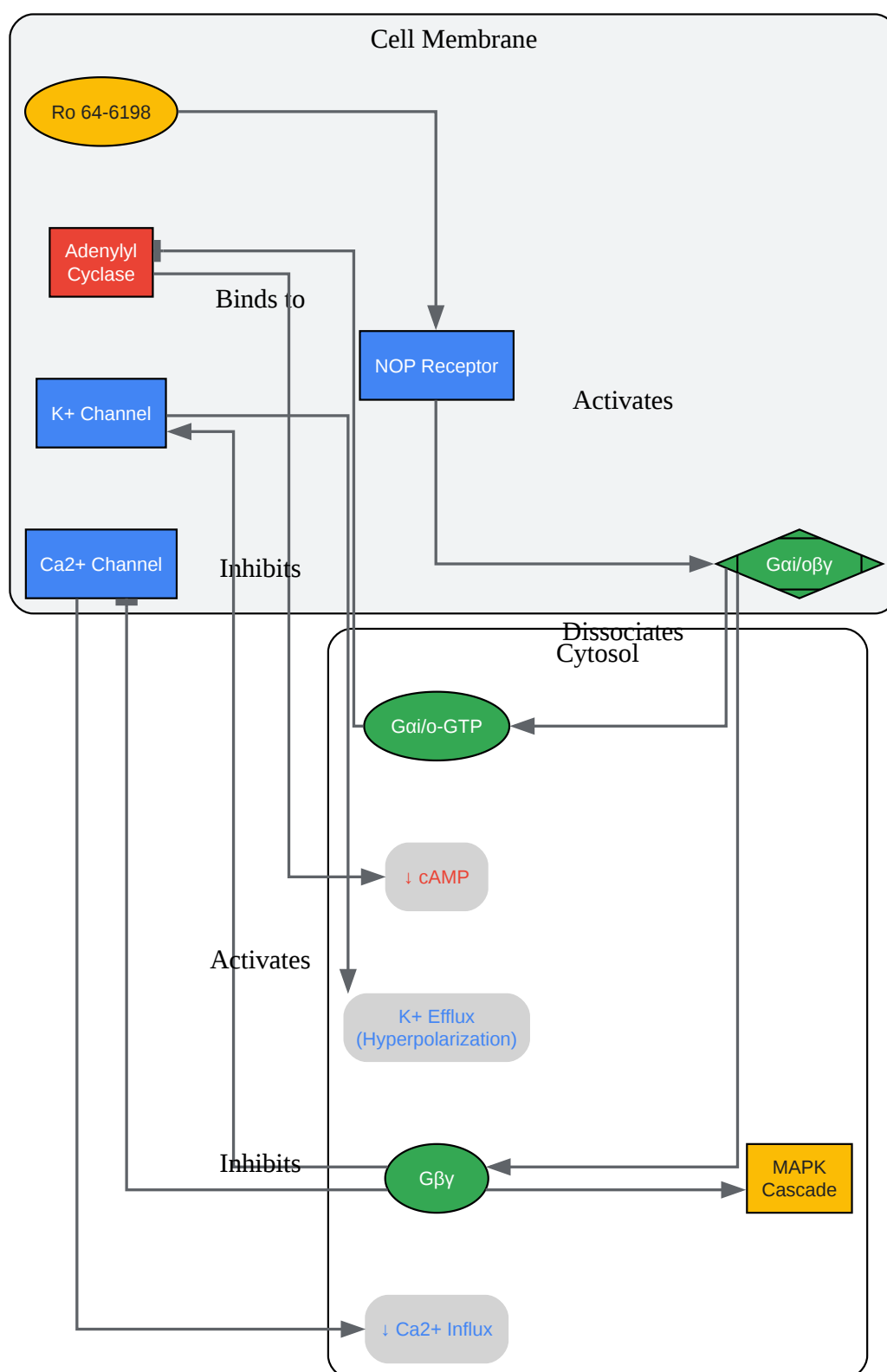
Receptor	Ligand	Ki (nM)	Reference
NOP (ORL-1)	Ro 64-6198	0.3 - 0.389	[3][4]
MOP (μ)	Ro 64-6198	36 - 46.8	[3][4]
KOP (κ)	Ro 64-6198	89.1 - 214	[3][4]
DOP (δ)	Ro 64-6198	1380 - 3787	[3][4]

Table 2: Functional Activity of **Ro 64-6198**

Assay	Parameter	Value	Reference
[35S]GTP γ S Binding	EC50 (nM)	25.6 - 38.9	[1][4]
pEC50	7.41	[5]	
cAMP Accumulation Inhibition	IC50 (nM)	32.4	[4]
pEC50 (nM)	9.49	[5]	

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like **Ro 64-6198** initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] The dissociation of the G-protein heterotrimer also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[5][6] Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]



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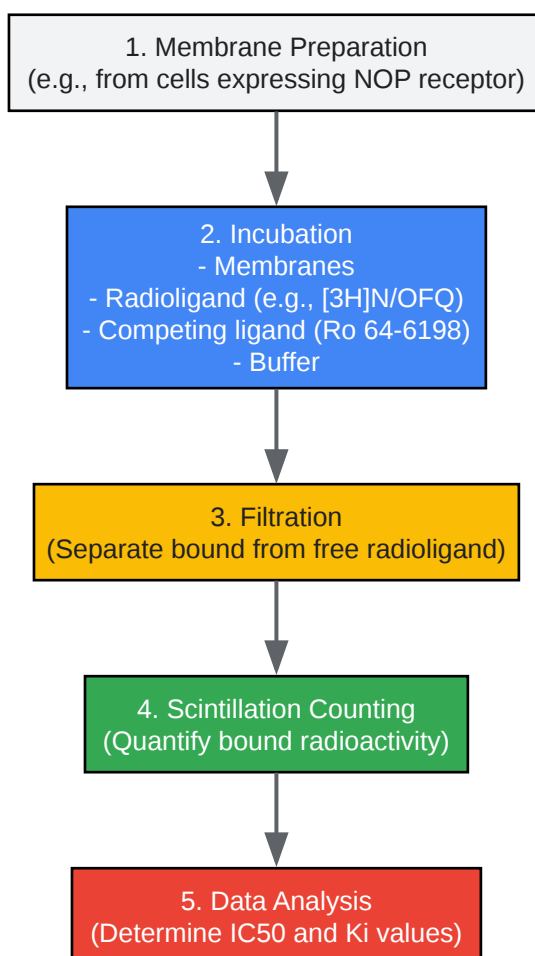
NOP Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **Ro 64-6198** are provided below. These protocols are synthesized from primary literature and are intended to serve as a guide for researchers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.



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Radioligand Binding Assay Workflow

Protocol:

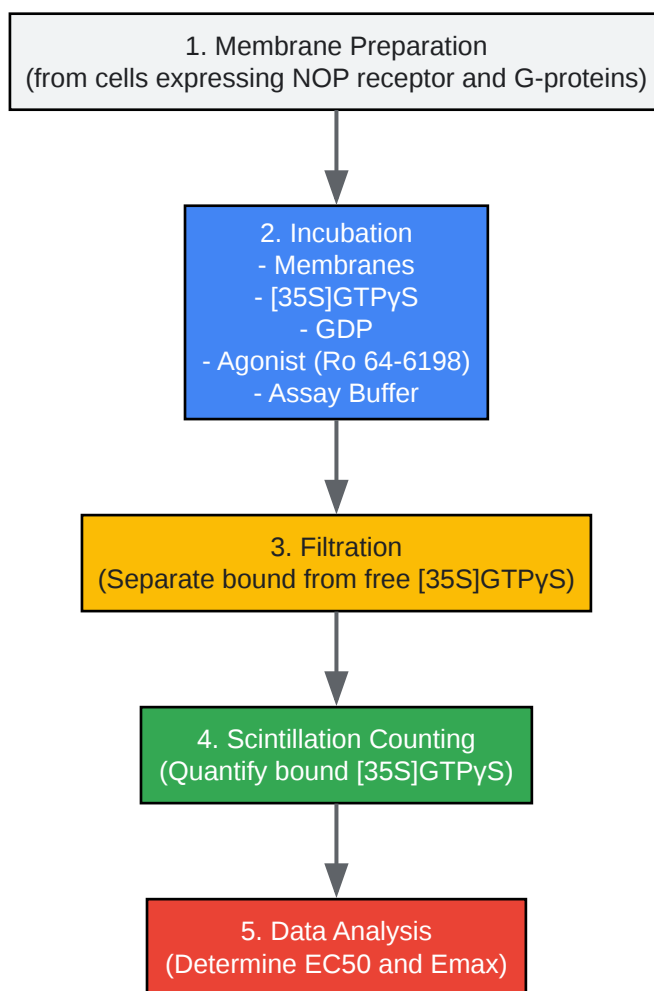
- Membrane Preparation:

- Cell membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).
- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
- Binding Assay:
 - The assay is typically performed in a 96-well plate format.
 - To each well, add in the following order:
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
 - A fixed concentration of radioligand (e.g., [3H]-Nociceptin).
 - Varying concentrations of the unlabeled competitor ligand (**Ro 64-6198**).
 - Membrane preparation.
 - Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.
- Incubation:
 - The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.
- Filtration:
 - The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
 - The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification:

- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis:
 - The specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of **Ro 64-6198** that inhibits 50% of the specific binding of the radioligand).
 - The K_i value is calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.



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[35S]GTPyS Binding Assay Workflow

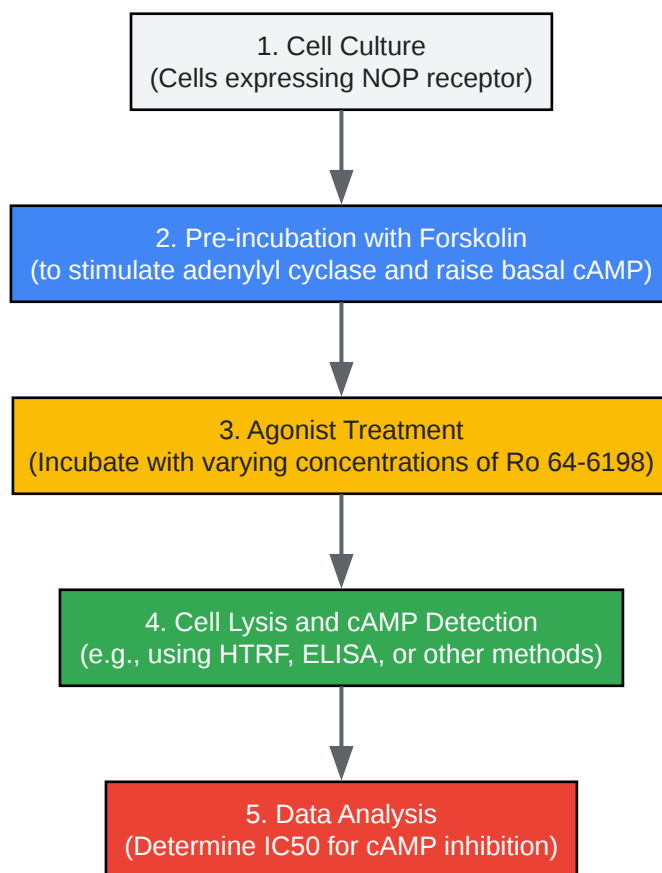
Protocol:

- Membrane Preparation:
 - Membranes are prepared from cells expressing the NOP receptor as described for the radioligand binding assay.
- Assay Components:
 - The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.^[8]

- [35S]GTPyS (a non-hydrolyzable GTP analog) is used as the radiolabel.
- GDP is included to maintain the G-proteins in an inactive state prior to agonist stimulation. The optimal concentration of GDP (typically in the micromolar range) needs to be determined empirically.[9]
- Incubation:
 - The assay is performed in a 96-well plate.
 - Membranes are incubated with varying concentrations of **Ro 64-6198** in the presence of a fixed concentration of [35S]GTPyS and GDP.
 - Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.
 - The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C).[8][9]
- Filtration and Quantification:
 - The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
 - The amount of bound [35S]GTPyS is quantified by liquid scintillation counting.
- Data Analysis:
 - The specific binding of [35S]GTPyS is calculated and plotted against the concentration of **Ro 64-6198**.
 - The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist relative to a full agonist).

cAMP Accumulation Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.



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cAMP Accumulation Inhibition Assay Workflow

Protocol:

- Cell Culture:
 - Cells stably expressing the human NOP receptor are cultured to an appropriate density in multi-well plates.
- Assay Procedure:
 - The cell culture medium is removed, and the cells are washed with a suitable buffer.

- The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- To measure the inhibition of cAMP production, the adenylyl cyclase is stimulated with forskolin.
- The cells are then treated with varying concentrations of **Ro 64-6198** and incubated for a specific time (e.g., 15-30 minutes) at 37°C.
- cAMP Quantification:
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive binding principles.
- Data Analysis:
 - The amount of cAMP produced is plotted against the concentration of **Ro 64-6198**.
 - The data are fitted to an inhibitory dose-response curve to determine the IC₅₀ value, which represents the concentration of **Ro 64-6198** that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Conclusion

Ro 64-6198 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the characterization of **Ro 64-6198** and other NOP receptor ligands. A thorough understanding of these methodologies is crucial for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting the NOP receptor for various therapeutic indications, including pain, anxiety, and substance use disorders.[1][10] However, it is important to note that the clinical development of **Ro 64-6198** was hindered by poor oral bioavailability.[2]

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- To cite this document: BenchChem. [Ro 64-6198: A Selective NOP Receptor Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680701#ro-64-6198-as-a-selective-nop-receptor-agonist]

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